

# An In-depth Technical Guide to 2-(3-Aminophenyl)benzoic Acid

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## Compound of Interest

Compound Name: 2-(3-Aminophenyl)benzoic acid

Cat. No.: B112901

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-(3-Aminophenyl)benzoic acid**, alongside detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug discovery.

## Physicochemical and Structural Properties

**2-(3-Aminophenyl)benzoic acid** is an aromatic carboxylic acid and a derivative of biphenyl. Its structure, featuring both an amino group and a carboxylic acid group, makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Aminobenzoic acid derivatives, as a class, are recognized for their wide range of biological activities.<sup>[1][2]</sup>

Table 1: Physicochemical Properties of **2-(3-Aminophenyl)benzoic Acid** and Related Isomers

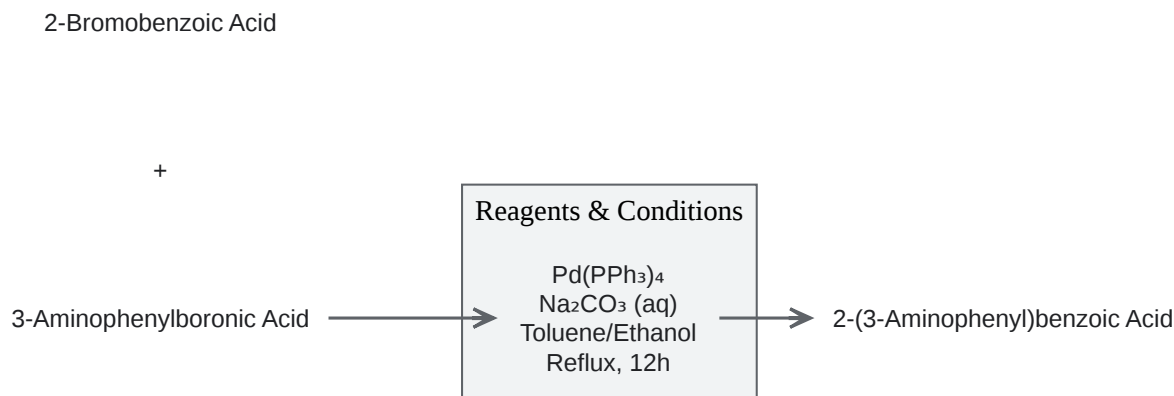
Property	2-(3-Aminophenyl)benzoic acid	3-Aminobenzoic acid (Isomer)	2-Aminobenzoic acid (Isomer)
Molecular Formula	C <sub>13</sub> H <sub>11</sub> NO <sub>2</sub>	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub>	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub>
Molecular Weight	213.23 g/mol [3]	137.14 g/mol	137.14 g/mol
Melting Point	Data not available	178-180 °C[4]	146-148 °C
Solubility	Data not available	Slightly soluble in water; soluble in acetone, boiling water, hot alcohol.[4]	Slightly soluble in water
pKa	Data not available (predicted acidic)	4.55[5]	4.78[5]
Predicted XlogP	2.2[6]	0.7	1.2

## Proposed Synthesis Protocol

While a specific, published synthesis for **2-(3-Aminophenyl)benzoic acid** is not readily available, a plausible and efficient route can be achieved via a Suzuki coupling reaction. This common cross-coupling method is widely used for the formation of carbon-carbon bonds between aryl halides and boronic acids.

## Overall Reaction Scheme

The proposed synthesis involves the palladium-catalyzed coupling of 2-bromobenzoic acid with 3-aminophenylboronic acid.



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Caption: Proposed Suzuki coupling reaction for the synthesis of **2-(3-Aminophenyl)benzoic acid**.

## Experimental Protocol

Materials:

- 2-Bromobenzoic acid
- 3-Aminophenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>)
- Toluene
- Ethanol
- 2M Hydrochloric acid (HCl)
- Ethyl acetate

- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Deionized water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromobenzoic acid (1.0 eq), 3-aminophenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
- **Solvent Addition:** Add a 3:1 mixture of toluene and ethanol to the flask.
- **Base Addition:** Add a 2M aqueous solution of sodium carbonate (3.0 eq).
- **Reaction:** Heat the mixture to reflux and stir vigorously for 12 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:**
  - After the reaction is complete, cool the mixture to room temperature.
  - Acidify the aqueous layer to a pH of ~5-6 with 2M HCl.
  - Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
  - Combine the organic layers and wash sequentially with deionized water and brine.
- **Purification:**
  - Dry the organic layer over anhydrous magnesium sulfate.
  - Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purify the resulting crude solid by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure **2-(3-Aminophenyl)benzoic acid**.

## Analytical Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following are standard protocols for spectroscopic analysis.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structural elucidation.

Protocol for  $^1\text{H}$  and  $^{13}\text{C}$  NMR:

- Sample Preparation: Accurately weigh 10-20 mg of the purified product for  $^1\text{H}$  NMR and 30-50 mg for  $^{13}\text{C}$  NMR. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO- $\text{d}_6$ , which is effective for compounds with both carboxylic acid and amine functionalities.<sup>[7]</sup> Transfer the solution to a clean 5 mm NMR tube.
- Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.
  - $^1\text{H}$  NMR: Use a standard pulse sequence with a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.
  - $^{13}\text{C}$  NMR: Use a proton-decoupled pulse sequence with a longer relaxation delay of 2-5 seconds. A higher number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.<sup>[7]</sup>
- Data Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Table 2: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts ( $\delta$ ) in DMSO- $\text{d}_6$

Spectrum	Predicted Chemical Shift (ppm)	Multiplicity	Assignment
$^1\text{H}$ NMR	~12.5	broad s	1H, -COOH
~7.2-7.8	m	8H, Aromatic protons	
~5.3	broad s	2H, -NH <sub>2</sub>	
$^{13}\text{C}$ NMR	~168	s	C=O (Carboxylic acid)
~149	s	C-NH <sub>2</sub>	
~114-142	m	Aromatic carbons	

Note: Predicted values are based on typical chemical shifts for similar structures. Actual experimental values may vary.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol for Electrospray Ionization (ESI-MS):

- **Sample Preparation:** Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Data Acquisition:** Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes to observe the protonated molecule  $[\text{M}+\text{H}]^+$  and deprotonated molecule  $[\text{M}-\text{H}]^-$ , respectively.

Table 3: Predicted Mass Spectrometry Data

Ion Mode	Adduct	Calculated m/z
Positive	$[\text{M}+\text{H}]^+$	214.0863
Positive	$[\text{M}+\text{Na}]^+$	236.0682
Negative	$[\text{M}-\text{H}]^-$	212.0717

Data sourced from PubChem predictions.[6]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol for Attenuated Total Reflectance (ATR-IR):

- **Sample Preparation:** Place a small amount of the solid, dry sample directly onto the ATR crystal.
- **Data Acquisition:** Acquire the spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- **Data Analysis:** Identify the characteristic absorption bands for the key functional groups.

Table 4: Expected IR Absorption Bands

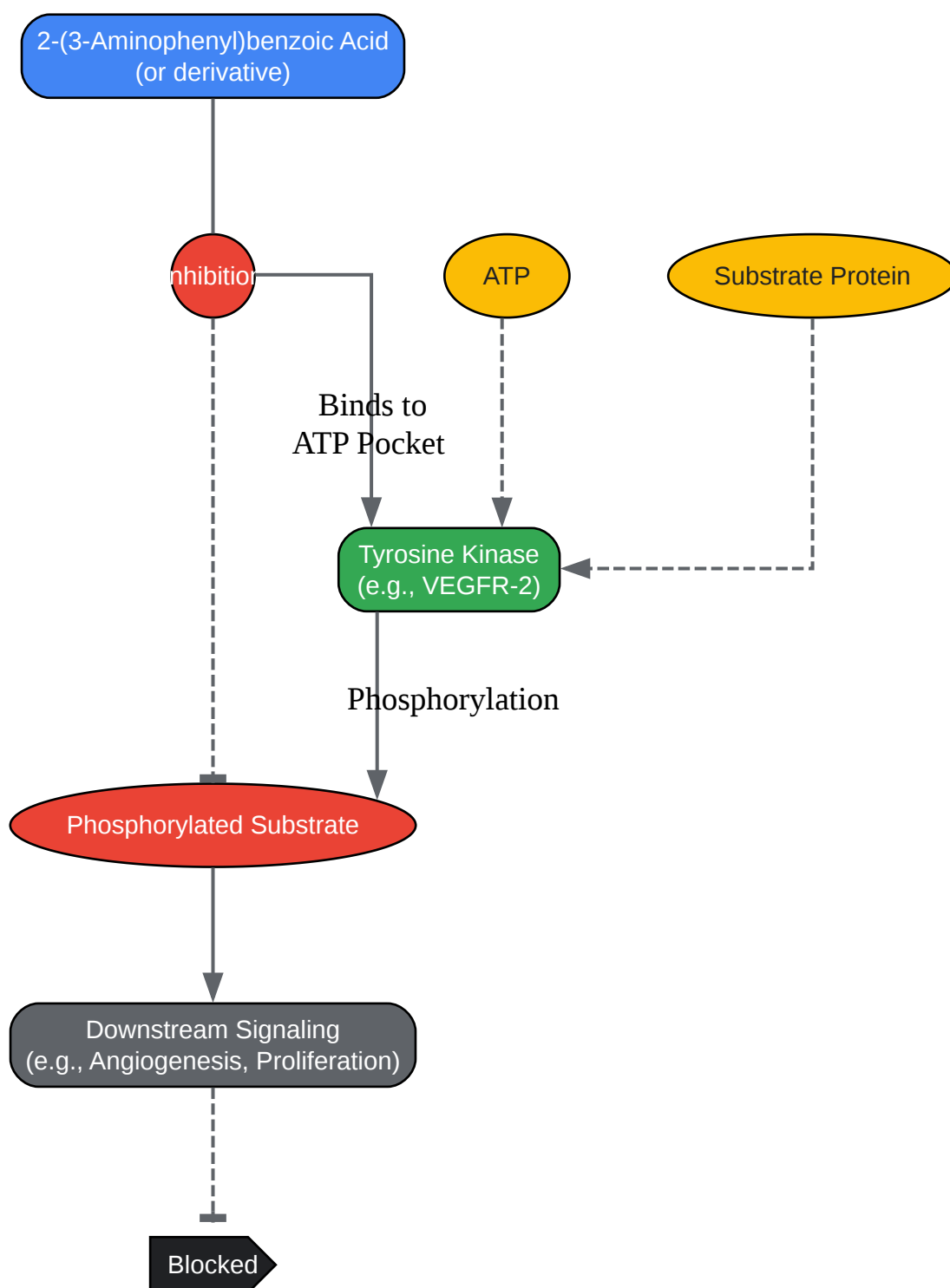
Wavenumber ( $\text{cm}^{-1}$ )	Vibration	Functional Group
3400-3200	N-H Stretch	Primary Amine (-NH <sub>2</sub> )
3300-2500 (broad)	O-H Stretch	Carboxylic Acid (-COOH)
~1700	C=O Stretch	Carboxylic Acid (-COOH)
1600-1450	C=C Stretch	Aromatic Ring
1320-1210	C-O Stretch	Carboxylic Acid (-COOH)

## Biological Activity and Potential Applications

Aminobenzoic acid scaffolds are prevalent in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[2][8][9][10] Derivatives of para-aminobenzoic acid (PABA) have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[1]

## Hypothetical Mechanism of Action as a Kinase Inhibitor

While the specific biological targets of **2-(3-Aminophenyl)benzoic acid** have not been elucidated, its structure is amenable to acting as a scaffold for kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that can form hydrogen bonds with the hinge region of the ATP-binding pocket of a kinase. The biphenyl structure of this compound could be modified to mimic this interaction.





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Caption: Hypothetical signaling pathway showing competitive inhibition of a tyrosine kinase by **2-(3-aminophenyl)benzoic acid**.

This guide provides a foundational framework for the synthesis and characterization of **2-(3-Aminophenyl)benzoic acid**. The protocols and data presented herein are intended to facilitate further research into its properties and potential applications in drug discovery and development.

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